Triflusal-13C6 is a C13-labeled Triflusal . Triflusal is a platelet aggregation inhibitor . It is used for research purposes .
While specific synthesis details for Triflusal-13C6 were not found, the synthesis of similar compounds often involves complex chemical reactions. High-resolution 13C metabolic flux analysis is a technique that can be used to investigate the synthesis of such compounds .
The molecular formula of Triflusal-13C6 is C10H7F3O4 . Its molecular weight is 254.11 g/mol . The IUPAC name is 2-acetyloxy-4-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid .
Triflusal-13C6, like its parent compound Triflusal, is likely to undergo various chemical reactions. For instance, Triflusal has been shown to bind to human serum albumin under certain conditions .
Triflusal-13C6 has a molecular weight of 254.11 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . Its rotatable bond count is 3 . The exact mass is 254.04977220 g/mol .
Triflusal is classified as a non-steroidal anti-inflammatory drug (NSAID) and is primarily utilized for its ability to inhibit platelet aggregation. The introduction of the carbon-13 isotope enhances its utility in research settings by providing a means to trace its metabolic pathways and interactions within biological systems. Triflusal-13C6 serves as a valuable internal standard in analytical chemistry, especially in studies involving mass spectrometry.
The synthesis of Triflusal-13C6 involves several advanced organic chemistry techniques. While specific synthetic routes for Triflusal-13C6 are not detailed in the available literature, the general approach for synthesizing carbon-labeled compounds typically includes:
These methods ensure that the resultant compound retains its pharmacological properties while allowing for precise quantification in analytical applications.
Triflusal-13C6 maintains a structure similar to that of triflusal, characterized by its aromatic ring system and functional groups that confer its biological activity.
The structural representation typically includes:
Triflusal and its isotopically labeled variant undergo several chemical reactions typical of NSAIDs:
The incorporation of carbon-13 allows researchers to track these reactions more accurately during metabolic studies.
Triflusal exerts its antiplatelet effects primarily through the inhibition of cyclooxygenase enzymes, leading to decreased thromboxane A2 production. This results in reduced platelet aggregation and thrombus formation.
The isotopic labeling does not significantly alter these properties but allows for enhanced detection capabilities during analysis.
Triflusal-13C6 has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0